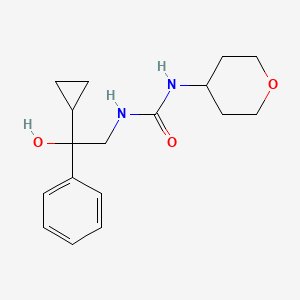
3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea is an organic compound that features a urea functional group. Compounds with urea groups are known for their diverse applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes cyclopropyl, hydroxy, phenyl, and tetrahydropyran groups, suggests potential for interesting chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea typically involves multiple steps:
Formation of the cyclopropyl-phenylethyl intermediate: This can be achieved through a cyclopropanation reaction of a suitable phenylethyl precursor.
Hydroxylation: Introduction of the hydroxy group can be done via oxidation reactions.
Urea formation: The final step involves reacting the intermediate with an isocyanate or a urea derivative under controlled conditions to form the urea linkage.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of catalysts, high-yield reagents, and efficient purification techniques to ensure the compound’s purity and yield.
化学反应分析
Types of Reactions
3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The urea group can be reduced to form amines.
Substitution: The phenyl and cyclopropyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the urea group would yield corresponding amines.
科学研究应用
3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea may have applications in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure, which might interact with biological targets.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, compounds with urea groups can act as enzyme inhibitors or modulators by binding to active sites or allosteric sites on proteins. The cyclopropyl and phenyl groups might enhance binding affinity through hydrophobic interactions, while the hydroxy group could form hydrogen bonds.
相似化合物的比较
Similar Compounds
1-(2-hydroxy-2-phenylethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the cyclopropyl group.
1-(2-cyclopropyl-2-hydroxyethyl)-3-(tetrahydro-2H-pyran-4-yl)urea: Lacks the phenyl group.
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)urea: Lacks the tetrahydropyran group.
Uniqueness
The presence of both cyclopropyl and phenyl groups in 3-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-(oxan-4-yl)urea makes it unique compared to similar compounds. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially leading to novel applications.
属性
IUPAC Name |
1-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c20-16(19-15-8-10-22-11-9-15)18-12-17(21,14-6-7-14)13-4-2-1-3-5-13/h1-5,14-15,21H,6-12H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIVZXOVXAWNGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CNC(=O)NC2CCOCC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
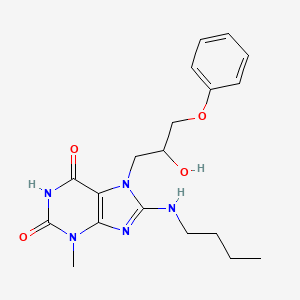
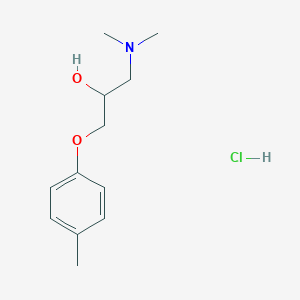

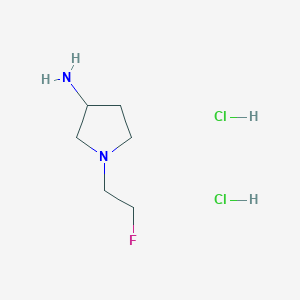
![1-(BENZENESULFONYL)-4-{3-[4-(TRIFLUOROMETHYL)PHENYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE](/img/structure/B2719983.png)
![3-[5-(2-Fluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2719985.png)
![4-{[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2719987.png)
![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)
![1-(1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2719990.png)
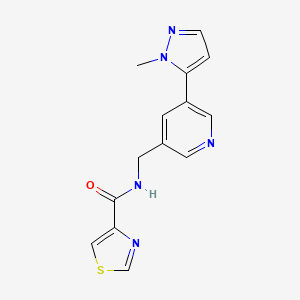
![4-(3-{[(3-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyridine](/img/structure/B2719993.png)
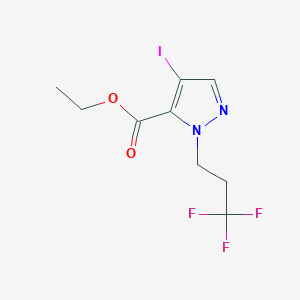
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)

